molecular formula C19H14N4OS B2865057 (E)-N'-(naphthalen-1-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 307323-58-6

(E)-N'-(naphthalen-1-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2865057
CAS No.: 307323-58-6
M. Wt: 346.41
InChI Key: YPXWEIZLJVCZFT-UDWIEESQSA-N
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Description

(E)-N’-(naphthalen-1-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a naphthalene ring, a thiophene ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(naphthalen-1-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of naphthalen-1-ylmethylene with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(naphthalen-1-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,2-dione derivatives, while reduction may yield naphthalen-1-ylmethanol derivatives .

Scientific Research Applications

(E)-N’-(naphthalen-1-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N’-(naphthalen-1-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(naphthalen-1-ylmethylene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-(naphthalen-1-ylmethylene)-3-(pyridin-2-yl)-1H-pyrazole-5-carbohydrazide

Uniqueness

(E)-N’-(naphthalen-1-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-19(17-11-16(21-22-17)18-9-4-10-25-18)23-20-12-14-7-3-6-13-5-1-2-8-15(13)14/h1-12H,(H,21,22)(H,23,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXWEIZLJVCZFT-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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